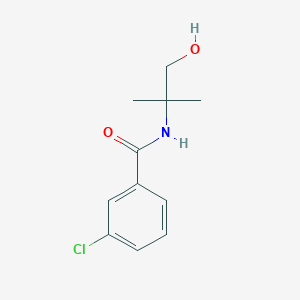
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C9H9BrFNO2S. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Cyclopropylation: The addition of a cyclopropyl group to the benzene ring.
Sulfonamidation: The addition of a sulfonamide group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Cyclopropylation can be carried out using cyclopropyl halides and a base. Fluorination often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide . Sulfonamidation can be achieved using sulfonamide derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The cyclopropyl group can affect the compound’s overall stability and conformation .
相似化合物的比较
Similar Compounds
2-bromo-4-chloro-1-fluorobenzene: Similar structure but with a chlorine atom instead of a cyclopropyl group.
2-bromo-1-fluoro-4-nitrobenzene: Contains a nitro group instead of a sulfonamide group.
N-fluorobenzenesulfonimide: Similar sulfonamide group but lacks the bromine and cyclopropyl groups.
Uniqueness
2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity and stability. The bromine and fluorine atoms enhance its potential for substitution and coupling reactions, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
1178952-84-5 |
|---|---|
分子式 |
C9H9BrFNO2S |
分子量 |
294.14 g/mol |
IUPAC 名称 |
2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 |
InChI 键 |
NSWWHFJQXKZEID-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Br |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



